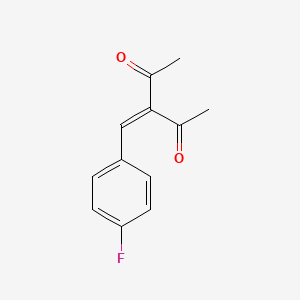

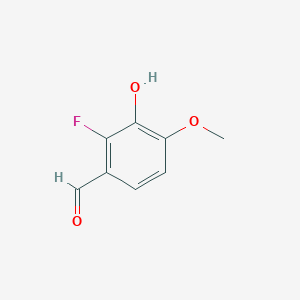

3-(4-Fluorobenzylidene)-2,4-pentanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

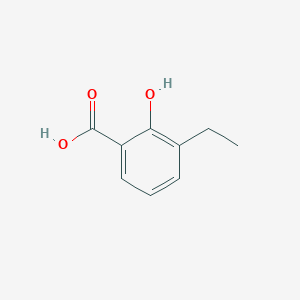

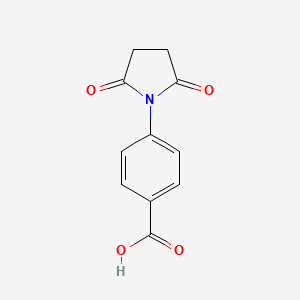

The compound 3-(4-Fluorobenzylidene)-2,4-pentanedione is a derivative of 2,4-pentanedione, which is a class of compounds known for their ability to form complexes with metals and for their interesting structural properties. The substitution of a 4-fluorobenzylidene group at the third position of the 2,4-pentanedione backbone is expected to influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as materials science and coordination chemistry .

Synthesis Analysis

The synthesis of substituted 3-benzylidene-2,4-pentanediones typically involves the condensation of benzaldehydes with 2,4-pentanedione under controlled conditions. The resulting compounds can be purified and characterized by various spectroscopic techniques . In a related study, the synthesis of 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione was achieved, and its structure was elucidated using single-crystal X-ray diffraction, indicating the potential for synthesizing similar fluorinated benzylidene derivatives . Additionally, the synthesis of 2,3-pentanedione, a related compound, was reported using a classical nitration method, which could provide insights into alternative synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Fluorobenzylidene)-2,4-pentanedione has been studied using various spectroscopic methods. For instance, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was investigated using IR, NMR spectroscopy, and X-ray diffraction, revealing the presence of intramolecular hydrogen bonds and resonance-assisted stabilization . The crystal structure of a related compound, 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, showed that the phenyl and pyridine rings are almost perpendicular, suggesting that the fluorobenzylidene substitution could similarly impact the geometry of the target compound .

Chemical Reactions Analysis

The reactivity of substituted 2,4-pentanediones is often explored through their ability to form metal complexes. For example, metal complexes of substituted 3-benzylidene-2,4-pentanediones have been prepared and characterized, indicating that the ligands can coordinate with metals to form stable complexes . The chelation of 3-(p-hydroxybenzylidene)-2,4-pentanedione with the thallous ion has been studied, demonstrating the influence of chelation on proton exchange processes . These studies suggest that 3-(4-Fluorobenzylidene)-2,4-pentanedione could also exhibit interesting reactivity in forming metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2,4-pentanediones are influenced by their molecular structure and substituents. The thermodynamic functions of the proton dissociation constant of a related colorant were determined, indicating that the dissociation process is unspontaneous, endothermic, and entropically unfavorable . The analytical, spectroscopic, and magnetic moment data of metal complexes of similar ligands are consistent with their proposed structures, providing a basis for understanding the properties of the target compound . Additionally, the fluorescence properties of a synthesized naphthopyranone derivative suggest that substituted 2,4-pentanediones could have potential applications in luminescent materials .

Wissenschaftliche Forschungsanwendungen

Chelation and Metal Complexes :

- 3-(4-Fluorobenzylidene)-2,4-pentanedione can form chelates with metal ions, affecting the properties of the resultant compounds. This is demonstrated in studies involving thallous compounds of similar 2,4-pentanedione derivatives (Kawato, Kanatomi, Demura, & Murase, 1975).

- The introduction of substituents to 2,4-pentanedione complexes leads to shifts in the C=O and M–O stretching vibrations, indicating changes in bond strength, as explored in studies on 3-substituted 2,4-pentanediones (Murakami, Nakamura, Uchida, & Kanaoka, 1968).

Photoactive Supramolecular Assemblies :

- 3-(4-Fluorobenzylidene)-2,4-pentanedione and its derivatives are used in creating multichromophoric complexes and photoactive systems. These ligands are useful in controlling energy and electron transfer processes in these systems (Olivier, Harrowfield, & Ziessel, 2011).

Photovoltaic Performance in Solar Cells :

- Derivatives of 2,4-pentanedione, including 3-phenyl-2,4-pentanedione, have been investigated as co-adsorbents in dye-sensitized solar cells (DSSC), improving photovoltaic performance and electron lifetime (Ruien, Yuan, Ren, Zhao, Wang, Zhang, Li, & Shi, 2015).

Absorption and Physicochemical Properties in Ionic Liquids :

- Basic 2,4-pentanedionate anion, a derivative of 3-(4-Fluorobenzylidene)-2,4-pentanedione, is a candidate for CO2 chemical absorbents in task-specific ionic liquids. Studies have been conducted to understand its CO2 absorption capabilities and physicochemical properties (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

Synthesis of Organic Compounds and Ligands :

- The compound has been used in the synthesis of various organic compounds and ligands, which are then utilized in forming metal complexes with potential applications in areas like anticancer activity (Jha, Murthy, Durga, & Sundari, 2010).

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methylidene]pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHOMOOLOBVXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327210 |

Source

|

| Record name | NSC637171 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione | |

CAS RN |

15851-94-2 |

Source

|

| Record name | NSC637171 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)